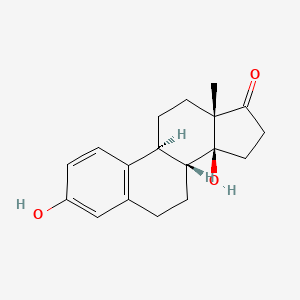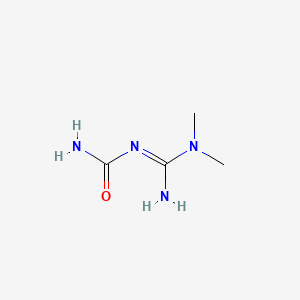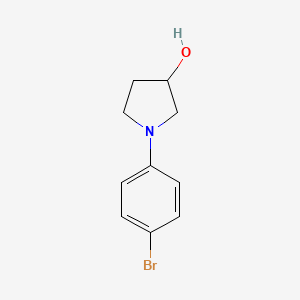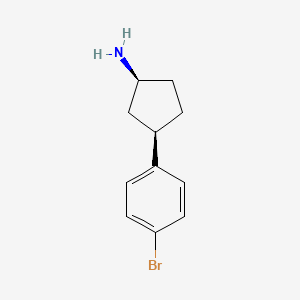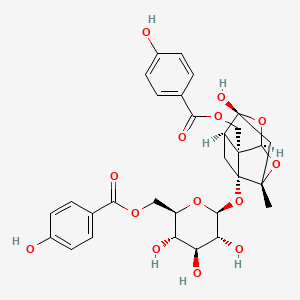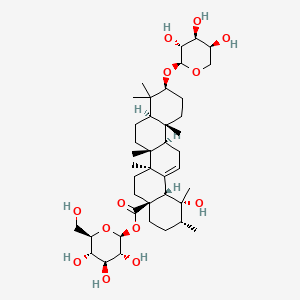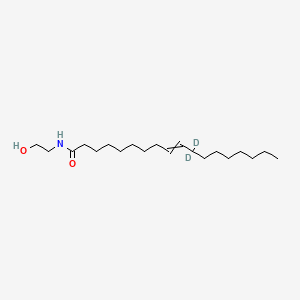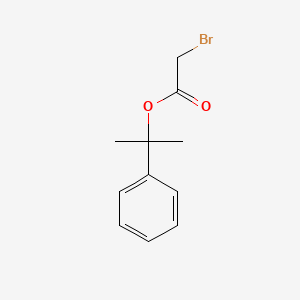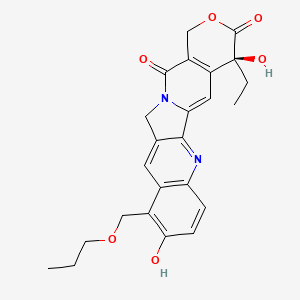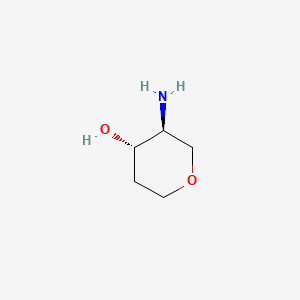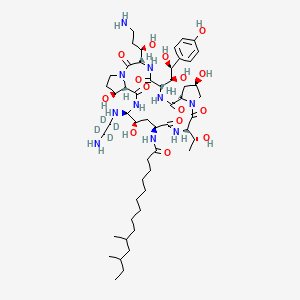
卡泊芬净乙酸酯-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caspofungin Acetate-d4 is a deuterated form of Caspofungin Acetate, an antifungal agent belonging to the echinocandin class. It is a semi-synthetic water-soluble lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin Acetate-d4 is primarily used in scientific research to study the pharmacokinetics and metabolism of Caspofungin Acetate.
科学研究应用
Caspofungin Acetate-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of Caspofungin Acetate in biological systems.
Drug Interaction Studies: It is used to investigate potential drug interactions and the effects of other compounds on the metabolism of Caspofungin Acetate.
Biological Research: Caspofungin Acetate-d4 is used in studies involving fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medical Research: It is used to develop and optimize antifungal therapies for the treatment of fungal infections.
作用机制
Target of Action
Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, Caspofungin Acetate-d4 disrupts the integrity of the fungal cell wall .
Mode of Action
Caspofungin Acetate-d4, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by Caspofungin Acetate-d4 is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, Caspofungin Acetate-d4 disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .
Pharmacokinetics
It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of Caspofungin Acetate-d4 and their impact on bioavailability.
Result of Action
The result of Caspofungin Acetate-d4’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .
生化分析
Biochemical Properties
Caspofungin Acetate-d4 acts on the fungal cell wall by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the cell wall of numerous fungal species . This inhibition is achieved through non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase .
Cellular Effects
Caspofungin Acetate-d4 has antifungal activity against yeasts of the genus Candida (including isolates resistant to azoles and amphotericin B), several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi, such as Histoplasma, Blastomyces, and Coccidioides . It disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .
Molecular Mechanism
The molecular mechanism of Caspofungin Acetate-d4 involves the inhibition of β (1,3)-D-glucan synthesis in the fungal cell wall. This is achieved by non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase . The disruption of the fungal cell wall results in osmotic stress, lysis, and death of the microorganism .
Dosage Effects in Animal Models
In animal models, the effects of Caspofungin Acetate-d4 vary with different dosages. For instance, in neutropenic mice, intraperitoneal caspofungin showed dose-dependent activity on survival .
Metabolic Pathways
Caspofungin Acetate-d4 is thought to be metabolized independently of the cytochrome system, and it does not inhibit the cytochrome P450 isoenzymes .
Transport and Distribution
Caspofungin Acetate-d4 is distributed into the extracellular fluid space, and it penetrates tissues, especially hepatic tissues .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the cell wall components of fungal cells .
准备方法
Synthetic Routes and Reaction Conditions
Caspofungin Acetate-d4 is synthesized through a semi-synthetic process involving the fermentation of the fungus Glarea lozoyensis to produce pneumocandin B0, which is then chemically modified. The deuterated form is obtained by incorporating deuterium atoms into the molecule during the chemical modification process. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of Caspofungin Acetate-d4 follows a similar process to that of Caspofungin Acetate. It involves large-scale fermentation of Glarea lozoyensis, followed by extraction and purification of pneumocandin B0. The semi-synthetic modification to produce Caspofungin Acetate-d4 is then carried out under controlled conditions to ensure the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Caspofungin Acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered functional groups, while reduction may yield reduced forms of the compound with modified functional groups.
相似化合物的比较
Similar Compounds
Micafungin: Another echinocandin antifungal agent that inhibits beta-(1,3)-D-glucan synthesis.
Anidulafungin: Similar to Caspofungin, it is an echinocandin that targets the fungal cell wall.
Echinocandin B: The parent compound from which Caspofungin and other echinocandins are derived.
Uniqueness
Caspofungin Acetate-d4 is unique due to the incorporation of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in biological systems. This makes Caspofungin Acetate-d4 an invaluable tool in drug development and research.
属性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKNQVWKBUSNH-XXPLCQOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N10O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
